N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide
Description
“N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-23-17-8-5-15(12-14(17)4-9-18(23)25)22-19(26)13-2-6-16(7-3-13)24-11-10-21-20(24)27/h2-3,5-8,12H,4,9-11H2,1H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPOSXDHPBODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Introduction of the Imidazolidinone Moiety: This step involves the reaction of the quinoline derivative with an appropriate imidazolidinone precursor under acidic or basic conditions.
Coupling with Benzamide: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of quinoline and imidazolidinone are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes, due to their stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of “N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The imidazolidinone moiety may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, quinine, and quinacrine.
Imidazolidinone Derivatives: Such as imidapril and imidazole-based compounds.
Uniqueness
What sets “N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-oxoimidazolidin-1-yl)benzamide” apart is its combined structure of quinoline and imidazolidinone, which may confer unique biological activities and chemical properties. This dual functionality could make it a promising candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
